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molecular formula C9H7N3O2S B8561720 phenyl N-(thiadiazol-5-yl)carbamate CAS No. 2039-13-6

phenyl N-(thiadiazol-5-yl)carbamate

Cat. No. B8561720
M. Wt: 221.24 g/mol
InChI Key: ALLQHEFPIVLZCH-UHFFFAOYSA-N
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Patent
US04130414

Procedure details

16.5 g (0.075 mol) 5-phenoxycarbonylamino-1,2,3-thiadiazole are suspended in 150 ml acetone and reacted with 9.4 g (0.1 mol) of 2-aminopyridine. The reaction mass is then refluxed for 3 hours. After cooling to room temperature the formed light brown crystals are removed by suction and dried. They are then recrystallized from ethanol. There is thus obtained the above noted title compound (compound No. 1).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O([C:8]([NH:10][C:11]1[S:15][N:14]=[N:13][CH:12]=1)=[O:9])C1C=CC=CC=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1>CC(C)=O>[N:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[NH:16][C:8]([NH:10][C:11]1[S:15][N:14]=[N:13][CH:12]=1)=[O:9]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)NC1=CN=NS1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
are removed by suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
They are then recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(=O)NC1=CN=NS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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